molecular formula C13H20O2S B7998946 4-Methoxy-3-n-pentoxyphenyl methyl sulfide

4-Methoxy-3-n-pentoxyphenyl methyl sulfide

Cat. No.: B7998946
M. Wt: 240.36 g/mol
InChI Key: VCSBUQPHMZRKLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-3-n-pentoxyphenyl methyl sulfide is a chemical compound characterized by its unique molecular structure, which includes a phenyl ring substituted with a methoxy group, a pentoxy group, and a methyl sulfide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-n-pentoxyphenyl methyl sulfide typically involves the following steps:

  • Phenol Derivative Preparation: Start with a phenol derivative that can be functionalized with the desired substituents.

  • Methoxylation: Introduce the methoxy group (-OCH₃) through a methylation reaction using methanol and an acid catalyst.

  • Pentoxylation: Introduce the pentoxy group (-O(CH₂)₅CH₃) through an etherification reaction using pentyloxymethane and a suitable catalyst.

  • Sulfide Formation: Introduce the methyl sulfide group (-SCH₃) through a sulfidation reaction using methyl iodide and a base.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or batch reactors, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3-n-pentoxyphenyl methyl sulfide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the sulfide group to a sulfoxide or sulfone.

  • Reduction: Reduction reactions can reduce the compound to simpler derivatives.

  • Substitution: Substitution reactions can replace one of the substituents with another functional group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Common reagents include alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: 4-Methoxy-3-n-pentoxyphenyl methyl sulfoxide or sulfone.

  • Reduction: Reduced derivatives of the compound.

  • Substitution: Derivatives with different functional groups.

Scientific Research Applications

4-Methoxy-3-n-pentoxyphenyl methyl sulfide has several applications in scientific research:

  • Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic potential in drug development.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Methoxy-3-n-pentoxyphenyl methyl sulfide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-Methoxy-3-n-pentoxyphenyl methyl sulfide can be compared to other similar compounds, such as:

  • 4-Methoxyphenyl methyl sulfide: Lacks the pentoxy group.

  • 3-n-Pentoxyphenyl methyl sulfide: Lacks the methoxy group.

  • 4-Methoxy-3-n-pentoxybenzene: Lacks the methyl sulfide group.

Properties

IUPAC Name

1-methoxy-4-methylsulfanyl-2-pentoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2S/c1-4-5-6-9-15-13-10-11(16-3)7-8-12(13)14-2/h7-8,10H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSBUQPHMZRKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=CC(=C1)SC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.